3-(Chloromethyl)-5-methylpyridine

Beschreibung

BenchChem offers high-quality 3-(Chloromethyl)-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

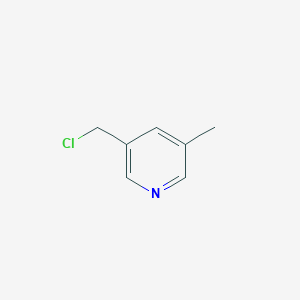

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZYVVUYEDSKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474853 | |

| Record name | 3-(CHLOROMETHYL)-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158876-83-6 | |

| Record name | 3-(CHLOROMETHYL)-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Chloromethyl)-5-methylpyridine physical and chemical properties

An In-depth Technical Guide to 3-(Chloromethyl)-5-methylpyridine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

3-(Chloromethyl)-5-methylpyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its structural features—a pyridine core functionalized with a reactive chloromethyl group—render it an essential intermediate for introducing the 3-methyl-5-pyridinylmethyl moiety into target molecules. This guide offers a comprehensive technical overview of its physical and chemical properties, detailed protocols for its synthesis and purification, an exploration of its reactivity, and its principal application as a key intermediate in the synthesis of the second-generation antihistamine, Rupatadine. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Chemical Identity and Structure

3-(Chloromethyl)-5-methylpyridine is most commonly handled and stored as its hydrochloride salt to enhance stability and ease of handling. The salt form mitigates the lability of the free base and reduces its potential for self-reaction.

-

IUPAC Name: 3-(chloromethyl)-5-methylpyridine;hydrochloride[1]

-

Molecular Formula: C₇H₉Cl₂N (for the hydrochloride salt)[1]

-

Molecular Weight: 178.06 g/mol [1]

-

Structure:

Structure of 3-(Chloromethyl)-5-methylpyridine Hydrochloride.

Physical and Chemical Properties

The physicochemical properties of 3-(Chloromethyl)-5-methylpyridine hydrochloride are summarized below. The compound is typically an off-white to pale beige solid, a characteristic that is important for identity confirmation in a laboratory setting.[3]

| Property | Value | Source(s) |

| Appearance | Off-White to Pale Beige Solid | [3] |

| Melting Point | 147-157 °C | [3][4] |

| Boiling Point (Free Base) | 232.2 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [3] |

| Storage Temperature | 2-8°C (Refrigerator), under inert gas | [4] |

| Purity | Typically ≥97% |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals in deuterated solvents like DMSO-d₆ or D₂O.

-

Aromatic Protons (H2, H4, H6): Three signals are expected in the aromatic region (~7.5-8.8 ppm). The protons at positions 2 and 6, being adjacent to the electron-withdrawing nitrogen, will be deshielded and appear furthest downfield. The proton at position 4 will appear slightly more upfield.

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet integrating to two protons is expected around 4.6-4.8 ppm. The deshielding is due to the adjacent chlorine atom and the pyridine ring.

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected around 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven distinct carbon signals.

-

Aromatic Carbons: Five signals in the aromatic region (~125-155 ppm). The carbons adjacent to the nitrogen (C2, C6) will be the most downfield.

-

Chloromethyl Carbon (-CH₂Cl): A signal around 45-50 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around 18-22 ppm.

Infrared (IR) Spectroscopy

Key vibrational frequencies can confirm the presence of the principal functional groups.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-Cl stretching: ~650-800 cm⁻¹

Mass Spectrometry (MS)

In an ESI-MS experiment, the primary ion observed would be that of the free base [C₇H₈ClN + H]⁺.

-

Molecular Ion (M⁺) of Free Base: m/z ≈ 141.

-

Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 143 with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.

Chemical Reactivity and Mechanistic Insights

The primary site of reactivity in 3-(Chloromethyl)-5-methylpyridine is the benzylic-like chloromethyl group. This group is an excellent electrophile, making the molecule a versatile substrate for nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.[5]

Purification

For many applications, the product obtained directly from the synthesis is of sufficient purity. However, if further purification is required, recrystallization is the preferred method.

-

Solvent Selection: A suitable solvent system is one in which the hydrochloride salt is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. [6]Mixtures of alcohols (like ethanol or isopropanol) and ethers (like MTBE or diethyl ether) are often effective.

-

Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, a charcoal treatment can be performed. Allow the solution to cool slowly to induce crystallization, followed by further cooling in an ice bath to maximize yield. The pure crystals are then collected by filtration. [6]

Application in Drug Development: The Synthesis of Rupatadine

The most prominent application of 3-(Chloromethyl)-5-methylpyridine hydrochloride is as the final key building block in the synthesis of Rupatadine, a potent and long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors. [2][3][7] The synthesis involves a nucleophilic substitution reaction where the secondary amine of Desloratadine acts as the nucleophile, displacing the chloride from 3-(Chloromethyl)-5-methylpyridine. [7][8]

This condensation is typically performed in a biphasic system (e.g., toluene and water) using a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide. [7][8]The phase-transfer catalyst is essential for transporting the deprotonated Desloratadine from the aqueous phase to the organic phase where it can react with the pyridine derivative. This strategic coupling reaction is a critical step that directly constructs the final complex API.

Safety and Handling

3-(Chloromethyl)-5-methylpyridine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood. [4]

-

Hazard Statements:

-

H302: Harmful if swallowed. [1] * H312/H315: Harmful in contact with skin / Causes skin irritation. [1] * H314/H319: Causes severe skin burns and eye damage / Causes serious eye irritation. [1] * H332: Harmful if inhaled. [1] * H335: May cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Avoid breathing dust. [4]* In case of contact: Immediately flush skin or eyes with copious amounts of water and seek medical attention.

-

Conclusion

3-(Chloromethyl)-5-methylpyridine hydrochloride is a high-value chemical intermediate whose utility is firmly established in pharmaceutical synthesis. Its reactivity, governed by the Sₙ2-susceptible chloromethyl group, allows for the reliable and efficient introduction of the 3-methyl-5-pyridinylmethyl pharmacophore. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and drug development.

References

- Benchchem. (n.d.). Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products.

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.

- Patel, D. R., et al. (2015). An improved process for the preparation of Rupatadine Fumarate.

- Patel, D. R., et al. (2015). An improved process for the preparation of Rupatadine Fumarate.

- (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

- (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Patel, D. R., et al. (2015). An improved process for the preparation of Rupatadine Fumarate.

- (n.d.).

-

ChemBK. (2024). 3-(Chloromethyl)-5-methylpyridine. Retrieved from [Link]

- (1999). Preparation of chloromethylpyridine hydrochlorides.

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Royal Society of Chemistry.

- (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- (n.d.). Nucleophilic Substitution Reactions. University of Calgary.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24764282, 3-(Chloromethyl)-5-methylpyridine hydrochloride. Retrieved from [Link]

- Kinski, C. N., et al. (2018).

- Abramovitch, R. A., & Giam, C. S. (1964). PART II. THE REACTION OF VARIOUS 3-SUBSTITUTED PYRIDINE DERIVATIVES AND OF QUINOLINE WITH PHENYLLITHIUM. Canadian Journal of Chemistry.

-

lookchem. (n.d.). Cas 1007089-84-0, 3-(chloromethyl)-5-methylpyridine hydrochloride. Retrieved from [Link]

- Chen, L., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics.

- Cole, K. P., et al. (2021). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.

- (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org.

-

Oakwood Chemical. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. Retrieved from [Link]

- (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- Benchchem. (n.d.). The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals.

- Schley, D., et al. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules.

- (n.d.). ChemInform Abstract: Abnormal Nucleophilic Substitution in 3‐Trichloromethylpyridine, Its N‐ Oxide and 3,5‐Bis(trichloromethyl)pyridine. Sci-Hub.

- Zhang, J., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of the Chinese Chemical Society.

- Richard, J. P., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society.

- Wiley. (n.d.). 3-Methylpyridine. SpectraBase.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11962782, 3-(Chloromethyl)-5-methylpyridine. Retrieved from [Link]

- Yuan, J., et al. (n.d.). Supporting Information for Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones Enabled by Selectfluor Reagent. Royal Society of Chemistry.

Sources

- 1. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-(chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An improved process for the preparation of Rupatadine Fumarate - Patent 2824103 [data.epo.org]

- 8. EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]

3-(Chloromethyl)-5-methylpyridine CAS number 1007089-84-0

An In-Depth Technical Guide to 3-(Chloromethyl)-5-methylpyridine (CAS 1007089-84-0): Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

3-(Chloromethyl)-5-methylpyridine, registered under CAS number 1007089-84-0, is a pivotal heterocyclic building block in modern medicinal and process chemistry. Its unique structural arrangement, featuring a reactive chloromethyl group on a pyridine scaffold, renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, core reactivity, and significant applications, with a particular focus on its role in the development of pharmaceutical agents. We will delve into the mechanistic underpinnings of its preparation and subsequent functionalization, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Compound Identity and Physicochemical Properties

3-(Chloromethyl)-5-methylpyridine is most commonly supplied and utilized as its hydrochloride salt to enhance stability and ease of handling.[1] The free base is a distinct chemical entity, and it's crucial to differentiate between the two forms.

| Property | Value | Source(s) |

| Chemical Name | 3-(Chloromethyl)-5-methylpyridine hydrochloride | [2] |

| CAS Number | 1007089-84-0 | [1][3][4] |

| Molecular Formula | C₇H₈ClN · HCl (or C₇H₉Cl₂N) | [2][3][4] |

| Molecular Weight | 178.06 g/mol | [2][3][4] |

| Appearance | Off-white to pale beige or light yellow solid/powder | [5][6] |

| Melting Point | 154-157 °C | [1] |

| Solubility | Soluble in water, ethanol, and acetone | [1] |

| Storage Conditions | Store under inert gas at 2-8°C (refrigerator) | [1][5] |

| Parent Compound (Free Base) | 3-(Chloromethyl)-5-methylpyridine (CAS 158876-83-6) | [5][7] |

| Free Base MW | 141.60 g/mol | [1][8] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of 3-(chloromethyl)-5-methylpyridine is a multi-step process that hinges on the selective functionalization of a readily available precursor, 3,5-dimethylpyridine, also known as 3,5-lutidine.

Precursor Synthesis: 3,5-Lutidine

The industrial production of the starting material, 3,5-lutidine, is typically achieved through a condensation reaction involving formaldehyde, acrolein, and ammonia.[9] This method provides an efficient route to the symmetrically substituted pyridine ring.

Selective Monochlorination: The Core Transformation

The critical step is the selective chlorination of one of the two methyl groups of 3,5-lutidine. The benzylic protons of the methyl groups are susceptible to abstraction by radical species, making free-radical halogenation the most common synthetic strategy.[10]

Causality of Experimental Design: The primary challenge is to control the reaction to favor monosubstitution and prevent the formation of dichlorinated byproducts or isomers. This is achieved by carefully controlling the stoichiometry of the chlorinating agent and utilizing a radical initiator to facilitate the reaction under controlled conditions, often with UV light. N-Chlorosuccinimide (NCS) is often preferred over chlorine gas as it provides a low, steady concentration of chlorine radicals, which improves selectivity.

Sources

- 1. chembk.com [chembk.com]

- 2. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Buy 3-(Chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0 [smolecule.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-(Chloromethyl)-5-methylpyridine | C7H8ClN | CID 11962782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Chloromethyl)-5-methylpyridine | 1007089-84-0 [chemicalbook.com]

- 9. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 10. Free-radical halogenation - Wikipedia [en.wikipedia.org]

Technical Guide: Strategic Synthesis of 3-(Chloromethyl)-5-methylpyridine from 3,5-Lutidine

A Senior Application Scientist's Perspective on a Key Pharmaceutical Intermediate

Preamble: The Strategic Importance of 3-(Chloromethyl)-5-methylpyridine

In the landscape of pharmaceutical development, the efficiency, purity, and scalability of synthetic routes for key intermediates are paramount. 3-(Chloromethyl)-5-methylpyridine stands out as a critical building block, most notably in the synthesis of the second-generation antihistamine, Rupatadine.[1][2][3] Its molecular architecture is deceptively simple, yet the selective introduction of a single chloromethyl group onto the 3,5-lutidine scaffold presents a classic chemical challenge that demands a nuanced understanding of reaction mechanisms and process control. The purity of this intermediate is not a mere metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built, with standards often requiring a minimum purity of 98.0%.[1][3]

This guide provides an in-depth technical exploration of the synthesis of 3-(Chloromethyl)-5-methylpyridine from 3,5-lutidine, also known as 3,5-dimethylpyridine.[4] We will move beyond a simple recitation of steps to dissect the underlying principles of free-radical chemistry, justify the selection of reagents, and present a robust, field-proven protocol designed for reproducibility and high purity.

Core Principles: The Mechanics of Selective C-H Chlorination

The direct conversion of a methyl group on an aromatic ring to a chloromethyl group is a C-H functionalization reaction. While the two methyl groups of 3,5-lutidine are chemically equivalent, the primary challenge lies in achieving mono-chlorination while preventing subsequent reactions that lead to di- and tri-chlorinated byproducts. The most effective strategy for this transformation is a free-radical halogenation .[5]

The methyl groups on the pyridine ring are analogous to benzylic positions, where the C-H bonds are weakened due to the potential for resonance stabilization of the resulting radical intermediate with the aromatic system. This makes them susceptible to hydrogen abstraction by a halogen radical. The mechanism proceeds via a well-established chain reaction sequence:

-

Initiation: The reaction begins with the homolytic cleavage of a bond in an initiator molecule to form two radicals. This can be achieved by applying energy (UV light, heat) to the chlorinating agent itself or, more controllably, by using a chemical radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6][7]

-

Propagation: This is a two-step cycle where the product is formed, and the radical is regenerated.

-

A chlorine radical (Cl•) abstracts a hydrogen atom from one of the methyl groups of 3,5-lutidine, forming a stable 3-methyl-5-(methyl-radical)-pyridine intermediate and hydrogen chloride (HCl).

-

This pyridine radical then abstracts a chlorine atom from the chlorinating agent (e.g., N-Chlorosuccinimide) to form the desired product, 3-(Chloromethyl)-5-methylpyridine, and a new radical that continues the chain.

-

-

Termination: The chain reaction ceases when two radicals combine, removing the radical species from the reaction mixture.[8][9]

Caption: General mechanism of free-radical chlorination.

Causality Behind Reagent Selection

While gaseous chlorine can be used, it is notoriously difficult to control and often leads to over-chlorination and unwanted ring substitution.[10] Therefore, solid or liquid reagents that provide a low, steady-state concentration of chlorine radicals are vastly preferred for achieving selectivity.

-

N-Chlorosuccinimide (NCS): This is an excellent choice for laboratory and industrial synthesis.[11][12] It is a crystalline solid, making it easy and safe to handle compared to gaseous chlorine.[12] Under radical conditions, it serves as a source of the chlorine radical.[13][14] The succinimide byproduct is also a solid, which can often be easily filtered out during work-up.

-

Sulfuryl Chloride (SO₂Cl₂): This liquid reagent is another effective alternative for radical chlorination.[15][16] It can be initiated by AIBN or light and decomposes to provide the necessary chlorine radicals. It offers good reactivity, but its handling requires care due to its corrosive nature.

The choice between NCS and SO₂Cl₂ often comes down to factors like cost, ease of handling, and the specific solubility parameters of the reaction system. For this guide, we will focus on the NCS-based protocol due to its superior handling characteristics and straightforward work-up.

Experimental Protocol: A Validated Synthesis Workflow

This protocol describes the synthesis of 3-(Chloromethyl)-5-methylpyridine from 3,5-lutidine on a laboratory scale using N-Chlorosuccinimide as the chlorinating agent and AIBN as the radical initiator.

Data Presentation: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Molar Eq. | Quantity (10 mmol scale) |

| 3,5-Lutidine | C₇H₉N | 107.16 | 1.0 | 1.07 g (1.13 mL) |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 1.05 | 1.40 g |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.05 | 82 mg |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.81 | - | 50 mL |

| Sodium Thiosulfate (10% aq.) | Na₂S₂O₃ | 158.11 | - | 20 mL |

| Saturated Brine | NaCl(aq) | - | - | 20 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g |

Note: Carbon tetrachloride is a classic solvent for radical reactions but is toxic and ozone-depleting. Chlorobenzene or benzene are common alternatives.

Experimental Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 6. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]

- 7. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. US4205175A - Chlorination process - Google Patents [patents.google.com]

- 11. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 12. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]

- 13. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN102796039B - Method for continuous preparation of 2-chloro-5-chloromethylpyridine in microchannel - Google Patents [patents.google.com]

- 16. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]

An In-depth Technical Guide to 3-(Chloromethyl)-5-methylpyridine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-(Chloromethyl)-5-methylpyridine hydrochloride, a key intermediate in modern pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis protocols, reactivity, and critical applications, grounding all information in established scientific principles and authoritative references.

Introduction: A Versatile Pyridine Building Block

3-(Chloromethyl)-5-methylpyridine hydrochloride is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry.[1] As a substituted pyridine, it belongs to a class of compounds that are prevalent in a vast array of pharmaceuticals and bioactive molecules. Its structure, featuring a reactive chloromethyl group and a methyl-substituted pyridine ring, makes it a valuable and versatile building block for constructing more complex molecular architectures.[1][2]

The primary utility of this compound lies in its role as a key intermediate, most notably in the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist used to treat allergic conditions.[1][3][4][5][6][7] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base, making it more suitable for storage and use in multi-step synthetic processes. This guide will explore the essential technical details of this compound, providing the in-depth knowledge required for its effective application in research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. 3-(Chloromethyl)-5-methylpyridine hydrochloride is an off-white to pale beige solid at room temperature.[3][4][7] Key identifying and property data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1007089-84-0 | [1][8][9] |

| Molecular Formula | C₇H₉Cl₂N (or C₇H₈ClN·HCl) | [1][8][10] |

| Molecular Weight | 178.06 g/mol | [1][3][8] |

| IUPAC Name | 3-(chloromethyl)-5-methylpyridine;hydrochloride | [1][8][9] |

| Appearance | Off-White to Pale Beige Solid | [3][4][7] |

| Melting Point | 147-150 °C / 154-157 °C | [4][7][11] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4][7] |

| Storage Temperature | 2-8°C (Refrigerator), under inert gas | [3][11] |

| SMILES | CC1=CC(=CN=C1)CCl.Cl | [1][8][9] |

| InChI Key | NCAHREJYXFDWGE-UHFFFAOYSA-N | [1][8] |

Synthesis and Purification

The synthesis of 3-(Chloromethyl)-5-methylpyridine hydrochloride is a critical process for ensuring a high-purity starting material for subsequent pharmaceutical manufacturing. A common and effective laboratory-scale method involves the chlorination of the corresponding alcohol, (5-methylpyridin-3-yl)methanol. This precursor is readily accessible and allows for a direct conversion to the desired chloromethyl functionality. The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

The choice of chlorinating agent is crucial. Thionyl chloride (SOCl₂) is frequently employed due to its reactivity and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies workup and purification.

Caption: General workflow for the synthesis of 3-(Chloromethyl)-5-methylpyridine HCl.

Experimental Protocol: Synthesis from (5-methylpyridin-3-yl)methanol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

(5-methylpyridin-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add (5-methylpyridin-3-yl)methanol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Chlorination: Add thionyl chloride (approx. 1.1-1.2 eq) dropwise via the dropping funnel to the cooled solution. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Self-Validation: This step neutralizes excess thionyl chloride and HCl, and the resulting effervescence confirms the neutralization. The organic layer is then separated.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

-

Salt Formation: Dissolve the crude 3-(chloromethyl)-5-methylpyridine free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether (1.0 eq) dropwise with stirring.

-

Isolation & Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove impurities, and dry under vacuum to yield the final product. The purity can be assessed by NMR and melting point analysis.

Reactivity and Mechanistic Insights

The synthetic utility of 3-(Chloromethyl)-5-methylpyridine hydrochloride stems from the reactivity of its functional groups.[1]

-

Nucleophilic Substitution at the Chloromethyl Group: The primary site of reactivity is the benzylic-like carbon of the chloromethyl group. The chlorine atom is a good leaving group, making the compound an excellent electrophile for Sₙ2 (nucleophilic substitution) reactions.[1] This allows for the facile introduction of a wide range of nucleophiles (amines, thiols, cyanides, etc.), enabling the construction of diverse molecular scaffolds. This reactivity is the cornerstone of its use in synthesizing Rupatadine.[1]

-

Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can act as a base or a nucleophile.[1] However, in the hydrochloride salt form, this nitrogen is protonated, which deactivates the ring towards electrophilic substitution and prevents it from participating in nucleophilic reactions until neutralized.

Caption: Key Sₙ2 reaction mechanism of the chloromethyl group.

Core Applications in Drug Development

The preeminent application of 3-(Chloromethyl)-5-methylpyridine hydrochloride is as a pivotal intermediate in the multi-step synthesis of the drug Rupatadine .[1][3][4][6]

Role in Rupatadine Synthesis

Rupatadine is a non-sedating, long-acting antagonist with selective H1 histamine receptor and PAF receptor activity.[7] In its synthesis, 3-(Chloromethyl)-5-methylpyridine hydrochloride serves as the electrophilic component that introduces the methylpyridine moiety onto the piperidine ring of the drug's core structure.

The reaction involves the alkylation of a piperidine derivative (the nucleophile) with 3-(Chloromethyl)-5-methylpyridine. This step is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, activating it for the nucleophilic attack on the chloromethyl group.

Caption: Role of the title compound in the synthesis of Rupatadine.

Beyond Rupatadine, the compound's reactive nature makes it a candidate for developing novel therapeutic agents. Researchers have explored its use in synthesizing potential anticancer and antimicrobial drugs by leveraging the chloromethyl group to attach various pharmacophores.[1] There is also interest in its application for developing radiopharmaceuticals, where it could serve as a linker to chelate radioisotopes like technetium-99m for diagnostic imaging.[1]

Safety, Handling, and Storage

Proper handling and storage are imperative for maintaining the integrity and ensuring the safety of 3-(Chloromethyl)-5-methylpyridine hydrochloride.

Storage:

-

The compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[12][13]

-

Recommended storage is in a refrigerator (2-8°C) to minimize degradation.[3][4]

-

It should be stored away from incompatible materials such as strong oxidizing agents.[13][14]

-

Due to its sensitivity to moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is advised for long-term stability.[11][13]

Handling:

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[12]

-

Avoid all personal contact, including the inhalation of dust.[12]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]

-

Avoid generating dust during handling.[12]

GHS Hazard Information: The compound is classified as hazardous. The following table summarizes its GHS hazard statements.

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

| H335 | May cause respiratory irritation | STOT, single exposure (Category 3) |

Source: Aggregated GHS information from multiple suppliers.[1][8]

Conclusion

3-(Chloromethyl)-5-methylpyridine hydrochloride is more than just a chemical reagent; it is an enabling tool for pharmaceutical innovation. Its well-defined physicochemical properties, predictable reactivity centered on the chloromethyl group, and established synthesis protocols make it a reliable building block for drug development. Its critical role in the commercial synthesis of Rupatadine underscores its industrial importance. For researchers and scientists, this compound offers a versatile platform for creating novel molecular entities with potential therapeutic applications, from anti-infectives to advanced diagnostic agents. A thorough understanding of its handling, reactivity, and synthesis, as outlined in this guide, is essential for harnessing its full potential in the laboratory and beyond.

References

-

PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Chloromethyl-5-methylpyridine Hydrochloride. Retrieved from [Link]

- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). 3-(Chloromethyl)-5-methylpyridine: A Key Chemical Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-(Chloromethyl)-5-methylpyridine. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 3-Chloromethyl-5-methylpyridine HCl CAS 1007089-84-0. Retrieved from [Link]

Sources

- 1. Buy 3-(Chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-(chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Chloromethyl-5-methylpyridine HCl CAS 1007089-84-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloromethyl-5-methylpyridine Hydrochloride [lgcstandards.com]

- 10. chemscene.com [chemscene.com]

- 11. chembk.com [chembk.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Chloromethyl)-5-methylpyridine

This guide provides a comprehensive analysis of the spectroscopic data for 3-(Chloromethyl)-5-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antihistamine Rupatadine. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and quality control throughout the synthetic process. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering not just the data itself, but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is the bedrock of any successful drug development campaign. Spectroscopic methods provide a non-destructive means to elucidate and confirm the molecular architecture. For 3-(Chloromethyl)-5-methylpyridine, we will examine how each technique provides a unique piece of the structural puzzle.

Figure 1: Molecular Structure of 3-(Chloromethyl)-5-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for 3-(Chloromethyl)-5-methylpyridine Hydrochloride

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 2.35 | Singlet | 3H | -CH₃ |

| 4.75 | Singlet | 2H | -CH₂Cl |

| 7.45–8.10 | Multiplet | 2H | Pyridine-H (H4, H6) |

| 8.20 (approx.) | Singlet-like | 1H | Pyridine-H (H2) |

The ¹H NMR spectrum of 3-(Chloromethyl)-5-methylpyridine hydrochloride presents four distinct signals, which can be assigned as follows:

-

δ 2.35 (s, 3H): This singlet corresponds to the three equivalent protons of the methyl group (-CH₃) at the C5 position of the pyridine ring. The singlet nature arises from the absence of adjacent protons to couple with. Its chemical shift is in the expected region for a methyl group attached to an aromatic ring.

-

δ 4.75 (s, 2H): This singlet is assigned to the two equivalent protons of the chloromethyl group (-CH₂Cl) at the C3 position. The strong deshielding effect of the adjacent chlorine atom and the pyridine ring shifts this signal significantly downfield. Again, the absence of neighboring protons results in a singlet.

-

δ 7.45–8.10 (m, 2H): This multiplet represents the protons on the pyridine ring at positions C4 and C6. The complex splitting pattern is due to meta-coupling between these protons.

-

δ ~8.20 (s-like, 1H): This signal, often appearing as a broad singlet or a narrowly split multiplet, is characteristic of the proton at the C2 position of the pyridine ring. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(Chloromethyl)-5-methylpyridine

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| 18.2 | -CH₃ |

| 43.5 | -CH₂Cl |

| 134.8 | C5 |

| 136.7 | C3 |

| 139.0 | C4 |

| 147.5 | C6 |

| 150.1 | C2 |

The predicted ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule:

-

δ 18.2: The upfield signal is assigned to the carbon of the methyl group (-CH₃).

-

δ 43.5: This signal corresponds to the carbon of the chloromethyl group (-CH₂Cl), shifted downfield due to the electronegative chlorine atom.

-

δ 134.8 - 150.1: The five signals in this downfield region are attributed to the five carbon atoms of the pyridine ring. The specific assignments are based on the electronic effects of the substituents and the nitrogen atom. The carbons directly attached to the nitrogen (C2 and C6) are expected to be the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Spectroscopic Data for 3-(Chloromethyl)-5-methylpyridine Hydrochloride

| Frequency (cm⁻¹) | Assignment |

| 3100-2850 | C-H stretching (aromatic and aliphatic) |

| 1590 | Pyridine ring C=C and C=N stretching |

| 1450-1350 | C-H bending (aliphatic) |

| 745 | C-Cl stretching |

The IR spectrum of 3-(Chloromethyl)-5-methylpyridine hydrochloride displays several key absorption bands that are consistent with its structure:

-

3100-2850 cm⁻¹: This region shows characteristic C-H stretching vibrations for both the aromatic protons on the pyridine ring and the aliphatic protons of the methyl and chloromethyl groups.

-

1590 cm⁻¹: This strong absorption is indicative of the C=C and C=N stretching vibrations within the pyridine ring, a characteristic feature of aromatic heterocyclic systems.

-

1450-1350 cm⁻¹: The bending vibrations for the C-H bonds of the methyl and chloromethyl groups appear in this region.

-

745 cm⁻¹: This absorption band in the fingerprint region is assigned to the C-Cl stretching vibration of the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable clues about the molecular structure.

Table 4: Mass Spectrometry Data for 3-(Chloromethyl)-5-methylpyridine

| m/z (mass-to-charge ratio) | Assignment |

| 141/143 | [M]⁺, Molecular ion peak (presence of ³⁵Cl/³⁷Cl) |

| 106 | [M - Cl]⁺ |

| 91 | [M - CH₂Cl]⁺ |

The mass spectrum of 3-(Chloromethyl)-5-methylpyridine is expected to show a molecular ion peak ([M]⁺) at m/z 141, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 143 (the M+2 peak) with an intensity of approximately one-third of the M peak is also anticipated.

A plausible fragmentation pathway is initiated by the loss of a chlorine radical or a chloromethyl radical.

Figure 2: Proposed fragmentation of 3-(Chloromethyl)-5-methylpyridine.

-

Loss of a Chlorine Radical: The cleavage of the C-Cl bond can lead to the formation of a fragment ion at m/z 106 ([M - Cl]⁺).

-

Loss of a Chloromethyl Radical: Cleavage of the bond between the pyridine ring and the chloromethyl group would result in a fragment ion at m/z 91, corresponding to the 5-methylpyridine radical cation.

Experimental Protocols

The following section details the standardized methodologies for acquiring the spectroscopic data presented in this guide. Adherence to these protocols is crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of 3-(Chloromethyl)-5-methylpyridine hydrochloride was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence was used to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground and mixed with potassium bromide (KBr) to form a translucent pellet.

-

Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Mass spectrometric analysis was performed using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after chromatographic separation.

-

Instrumentation: The instrument was operated in positive ion mode to observe the protonated molecular ion or the molecular ion radical.

-

Data Acquisition: The mass spectrum was acquired over a suitable mass range to include the expected molecular ion.

Figure 3: Workflow for the spectroscopic analysis of 3-(Chloromethyl)-5-methylpyridine.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and unambiguous spectroscopic profile for 3-(Chloromethyl)-5-methylpyridine. This technical guide serves as a valuable resource for scientists and researchers, enabling the confident identification and quality assessment of this important synthetic intermediate. The detailed protocols and interpretations herein are designed to support robust and reliable analytical practices in both research and industrial settings.

References

- ChemDraw, version 19.

Sources

Solubility of 3-(Chloromethyl)-5-methylpyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(Chloromethyl)-5-methylpyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Chloromethyl)-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Recognizing the scarcity of publicly available quantitative solubility data, this document offers a scientifically grounded framework for researchers, scientists, and drug development professionals. It combines a theoretical prediction of solubility based on the molecule's physicochemical properties with detailed, field-proven experimental protocols for accurate quantitative determination. The guide emphasizes the critical distinction between the 3-(Chloromethyl)-5-methylpyridine free base and its hydrochloride salt, explaining the causal relationships behind experimental choices and providing self-validating methodologies to ensure data integrity.

Introduction to 3-(Chloromethyl)-5-methylpyridine

Compound Overview

3-(Chloromethyl)-5-methylpyridine (CAS No. 11962782 for the parent compound) is a substituted pyridine derivative with the molecular formula C₇H₈ClN.[3] Its structure, featuring a pyridine ring functionalized with both a chloromethyl and a methyl group, makes it a versatile building block in organic synthesis. It serves as a crucial precursor in the manufacturing of various active pharmaceutical ingredients (APIs), including the antihistamine Rupatadine, and in the synthesis of specialized agrochemicals.[1][3][4]

The Critical Role of Solubility in Synthesis and Development

The solubility of an intermediate like 3-(Chloromethyl)-5-methylpyridine in organic solvents is a paramount physical property that dictates its utility and handling. Understanding solubility is essential for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to allow for efficient molecular collision and reaction.

-

Process Optimization: Selecting appropriate solvents for reaction media, which also help in managing reaction exotherms.

-

Purification and Isolation: Developing effective crystallization and extraction procedures to isolate the final product with high purity.

-

Formulation: In later stages, the solubility profile influences the choice of excipients and delivery systems for the final API.

Free Base vs. Hydrochloride Salt: A Critical Distinction

3-(Chloromethyl)-5-methylpyridine is frequently supplied and handled as its hydrochloride salt (CAS No. 1007089-84-0).[3][5] It is imperative to distinguish between the free base and this salt, as their solubility profiles are vastly different.

-

3-(Chloromethyl)-5-methylpyridine (Free Base): A tertiary amine, moderately polar, and generally soluble in a range of organic solvents. Its solubility is dictated by van der Waals forces, dipole-dipole interactions, and its ability to accept hydrogen bonds via the pyridine nitrogen.

-

3-(Chloromethyl)-5-methylpyridine Hydrochloride: An ionic salt. The protonation of the pyridine nitrogen creates a charged pyridinium ion, dramatically increasing its polarity. This salt is expected to be soluble in polar protic solvents like water and alcohols but will exhibit significantly lower solubility in nonpolar organic solvents.[3]

This guide focuses on the free base , as its behavior in organic solvents is most relevant for typical synthetic reaction conditions.

Physicochemical Properties and Solubility Prediction

The principle of "like dissolves like" is the foundation for predicting solubility.[6][7] A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Molecular Structure Analysis

The solubility of 3-(Chloromethyl)-5-methylpyridine is a composite of the contributions from its functional groups:

-

Pyridine Ring: The nitrogen atom's lone pair of electrons makes the ring polar and a hydrogen bond acceptor, promoting solubility in polar solvents.[8]

-

Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom induces a dipole, increasing the molecule's overall polarity.

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that contributes to solubility in less polar, non-protic solvents.

Overall, the molecule is moderately polar, suggesting it will not be fully miscible with the entire spectrum of solvents but will exhibit preferential solubility in solvents of intermediate polarity.

Predicted Solubility Profile

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups can hydrogen-bond with the pyridine nitrogen, and the overall polarity is well-matched. |

| Polar Aprotic | Acetone, Acetonitrile | High to Moderate | Good dipole-dipole interactions are possible. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to alcohols.[3] |

| Chlorinated | Dichloromethane (DCM) | High | Similar polarity and the ability to engage in dipole-dipole interactions make it an excellent solvent choice. |

| Aromatic | Toluene | Moderate to Low | While less polar than the solute, the aromatic ring can engage in π-stacking interactions. Solubility is likely driven by the nonpolar methyl group. |

| Ethers | Diethyl Ether | Low | The low polarity of ether makes it a relatively poor solvent for this moderately polar compound.[8] |

| Aliphatic | Hexane | Insoluble | The significant mismatch in polarity ("like dissolves like" principle) predicts very poor solubility.[7][9] |

Experimental Determination of Solubility

To move beyond prediction, rigorous experimental determination is necessary. The following protocols are designed to be self-validating and provide accurate, reproducible data.

General Workflow for Solubility Determination

The process for determining solubility, whether gravimetrically or spectroscopically, follows a consistent workflow to ensure that a true thermodynamic equilibrium is measured.

Caption: General workflow for solubility determination.

Protocol 1: Equilibrium Solubility Determination (Gravimetric Method)

This method is robust, requires basic laboratory equipment, and directly measures the mass of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of 3-(Chloromethyl)-5-methylpyridine to a sealed vial containing a precisely known volume (e.g., 5.0 mL) of the desired organic solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a sufficient time (typically 24-48 hours) to ensure the solution has reached thermodynamic equilibrium.

-

Isolation of Saturated Solution:

-

Stop the agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully weigh a clean, dry sample vial with its cap (record as m₁).

-

Withdraw a portion of the clear supernatant using a syringe. Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe. The filter removes any undissolved micro-particulates, which is a critical step for accuracy.

-

Dispense a known volume (e.g., 2.0 mL) of the clear, filtered saturated solution into the pre-weighed vial and seal it immediately.

-

-

Mass Determination:

-

Weigh the sealed vial containing the saturated solution (record as m₂).

-

Remove the cap and gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point to avoid loss of analyte.

-

Once all solvent is removed and a dry solid remains, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial with the dry solute (record as m₃).

-

-

Calculation:

-

Mass of the saturated solution = m₂ - m₁

-

Mass of the dissolved solute = m₃ - m₁

-

Solubility (in g/100 mL) = (Mass of dissolved solute / Volume of solution dispensed) * 100

-

Protocol 2: UV-Vis Spectroscopic Method

This method is faster for multiple samples once a calibration curve is established and is highly sensitive, requiring less material.

Methodology:

-

Determine Maximum Absorbance (λ_max): Prepare a dilute solution of 3-(Chloromethyl)-5-methylpyridine in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity and adherence to the Beer-Lambert law.

-

Prepare Calibration Standards:

-

Create a concentrated stock solution of the compound in the solvent with a precisely known concentration.

-

Perform a series of accurate serial dilutions to generate at least five standard solutions that bracket the expected solubility range.[10]

-

-

Generate Calibration Curve:

-

Measure the absorbance of each standard solution at λ_max.

-

Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a trustworthy calibration.[10]

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 & 2).

-

Filter the supernatant as described (step 3).

-

Accurately dilute a small, known volume of the filtered saturated solution with the solvent to ensure its absorbance falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the measured absorbance and the calibration curve equation to calculate the concentration of the diluted sample.

-

Solubility of the original saturated solution = (Calculated concentration of diluted sample) * (Dilution factor).

-

Factors Influencing Solubility

Several physical factors can influence the measured solubility of 3-(Chloromethyl)-5-methylpyridine. Understanding these allows for better experimental control and data interpretation.

Caption: Key factors influencing the solubility of an organic compound.

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[7] This is because the dissolution process is often endothermic. When reporting solubility data, the temperature must always be specified.

-

Solvent Polarity: As detailed in Section 2.2, this is the most critical factor. A solvent must be able to overcome the solute-solute lattice energy and form stable solute-solvent interactions.

-

Compound Purity: The presence of impurities can either increase or decrease the apparent solubility of the compound. It is essential to use a well-characterized, high-purity sample for accurate measurements.

-

pH (in protic/aqueous media): While this guide focuses on organic solvents, if any water or protic solvent is present, the pH can drastically alter solubility. In acidic conditions, the pyridine nitrogen will be protonated, forming the highly soluble hydrochloride salt.

Conclusion

While specific quantitative solubility data for 3-(Chloromethyl)-5-methylpyridine in organic solvents remains scarce in publicly available literature, this guide provides a robust framework for both prediction and experimental determination. The molecule is predicted to be highly soluble in polar protic and chlorinated solvents, with moderate to low solubility in nonpolar aromatic and ether solvents, and negligible solubility in aliphatic hydrocarbons. For researchers requiring precise data for process development or modeling, the detailed gravimetric and spectroscopic protocols provided herein offer reliable, self-validating methods for generating high-quality, reproducible results. Adherence to these systematic approaches is crucial for ensuring scientific integrity in the development of processes involving this important chemical intermediate.

References

-

3-(Chloromethyl)-5-methylpyridine - ChemBK. (2024). ChemBK. [Link]

-

Pyridine - Solubility of Things. (n.d.). Solubility of Things. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]

-

3-Chloro-5-methylpyridine | C6H6ClN | CID 2762899. (n.d.). PubChem. [Link]

-

3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282. (n.d.). PubChem. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

Pyridine - Some Industrial Chemicals. (n.d.). NCBI Bookshelf. [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. [Link]

- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (n.d.).

-

Mutual solubility of water and pyridine derivatives. (n.d.). ACS Publications. [Link]

-

Pyridine. (n.d.). ChemEurope.com. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). [Link]

- US5942625A - Preparation of chloromethylpyridine hydrochlorides. (n.d.).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 3. 3-(Chloromethyl)-5-methylpyridine [chembk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Pyridine [chemeurope.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Reactivity of 3-(Chloromethyl)-5-methylpyridine: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, the reliable handling of reactive intermediates is paramount to successful synthesis and discovery. 3-(Chloromethyl)-5-methylpyridine, a key building block in the synthesis of various pharmaceutical agents and agrochemicals, presents unique challenges due to its inherent reactivity.[1] This guide provides an in-depth exploration of the factors governing its stability and outlines best practices for its storage and handling, ensuring the integrity of this critical reagent for its downstream applications, such as in the synthesis of Rupatadine.[2][3]

The Chemical Personality of 3-(Chloromethyl)-5-methylpyridine: Understanding its Inherent Reactivity

3-(Chloromethyl)-5-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl and a chloromethyl group. The chloromethyl group is a potent electrophilic center, making the molecule highly susceptible to nucleophilic attack.[4] This reactivity is further amplified by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the methylene carbon.[4]

The free base form of this compound, with its available lone pair of electrons on the pyridine nitrogen, is prone to self-reactivity, including potential polymerization. To mitigate this, 3-(Chloromethyl)-5-methylpyridine is frequently supplied and handled as its hydrochloride salt. The protonation of the pyridine nitrogen in the hydrochloride salt significantly reduces its nucleophilicity, thereby enhancing the compound's overall stability and shelf-life.

Core Principles of Storage: Preserving Chemical Integrity

The primary objective when storing 3-(Chloromethyl)-5-methylpyridine is to minimize degradation by controlling environmental factors. The following conditions are crucial for maintaining its quality over time.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (2-8°C or +4°C)[5][6] | Reduces the rate of potential degradation reactions and self-reactivity. |

| Atmosphere | Inert Gas (Nitrogen or Argon)[5][7] | Prevents oxidation and hydrolysis by displacing moisture and oxygen. |

| Light | Amber or Opaque Containers[8] | Protects the compound from light-induced degradation. |

| Moisture | Tightly Sealed Containers in a Dry Environment[7][8][9] | Minimizes hydrolysis of the chloromethyl group. |

It is imperative to store 3-(Chloromethyl)-5-methylpyridine away from incompatible materials, such as strong oxidizing agents and alkaline substances, which can trigger exothermic and potentially hazardous reactions.[10][11]

Degradation Pathways: A Proactive Approach to Stability

Understanding the potential degradation pathways of 3-(Chloromethyl)-5-methylpyridine is essential for proactive stability management. The primary routes of degradation include:

-

Hydrolysis: The chloromethyl group can react with water to form the corresponding hydroxymethylpyridine. This process is accelerated by the presence of moisture and can be mitigated by storage in a dry, inert atmosphere.

-

Nucleophilic Substitution: The high reactivity of the chloromethyl group makes it susceptible to substitution by various nucleophiles.[4] This can include reactions with solvents, impurities, or other reagents.

-

Self-Reactivity (Free Base): The free base can undergo intermolecular reactions, leading to the formation of oligomers or polymers. This is a key reason for the preference of the more stable hydrochloride salt form.

The following diagram illustrates the primary degradation pathway of hydrolysis:

Caption: Hydrolysis of 3-(Chloromethyl)-5-methylpyridine.

Experimental Protocols: Ensuring Safe and Effective Handling

Adherence to strict handling protocols is crucial for both personnel safety and maintaining the integrity of 3-(Chloromethyl)-5-methylpyridine.

Protocol for Safe Handling and Dispensing

-

Preparation: Work in a well-ventilated fume hood.[9] Ensure all necessary personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, is worn.[9]

-

Inert Atmosphere: If handling the compound outside of a glovebox, use a Schlenk line or similar apparatus to maintain an inert atmosphere of nitrogen or argon.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing moisture into the storage container.

-

Sealing: After dispensing, securely seal the container, preferably with paraffin wax film around the cap for extra protection against moisture ingress.

-

Cleaning: Clean any spills promptly and decontaminate work surfaces. Dispose of waste according to institutional and local regulations.[9]

Protocol for Long-Term Storage Setup

-

Container Selection: Choose a clean, dry, amber glass bottle with a tight-fitting cap.

-

Inerting the Container:

-

Place the required amount of 3-(Chloromethyl)-5-methylpyridine into the bottle.

-

Insert a needle connected to a nitrogen or argon line through a septum in the cap, ensuring the needle tip is above the compound.

-

Insert a second, shorter needle to act as a vent.

-

Gently flush the headspace with the inert gas for several minutes.

-

Remove the vent needle first, followed by the gas inlet needle.

-

-

Sealing and Labeling: Securely tighten the cap and seal with paraffin wax film. Label the container clearly with the compound name, date, and storage conditions.

-

Placement: Store the container in a designated, clearly labeled area within a refrigerator.

The following workflow illustrates the decision-making process for appropriate storage:

Caption: Storage decision workflow.

Conclusion: A Foundation for Reliable Research

The stability and reactivity of 3-(Chloromethyl)-5-methylpyridine are intrinsically linked to its chemical structure. By understanding its inherent properties and implementing rigorous storage and handling protocols, researchers can ensure the quality and reliability of this important synthetic intermediate. The use of the more stable hydrochloride salt, coupled with storage at refrigerated temperatures under an inert atmosphere, provides a robust framework for preserving its integrity. Adherence to these guidelines will not only safeguard the compound but also contribute to the reproducibility and success of downstream synthetic applications in the pharmaceutical and agrochemical industries.

References

- BenchChem.

- Apollo Scientific. (2023, July 7). 3-(Chloromethyl)

- ChemBK. (2024, April 9). 3-(Chloromethyl)-5-methylpyridine.

- Sigma-Aldrich. 3-(Chloromethyl)-5-methylpyridine hydrochloride.

- MSDS of 3-Chloro-5-chloromethyl-pyridine.

- ChemicalBook. 3-(Chloromethyl)-5-methylpyridine ISO 9001:2015 REACH producer.

- PubChem. 3-(Chloromethyl)-5-methylpyridine hydrochloride.

- ChemScene. 3-(Chloromethyl)-5-methylpyridine hydrochloride.

- TCI Chemicals. (2025, April 30).

- PubChem. Picolyl chloride hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Chemical Intermediate Purity: A Focus on 3-(Chloromethyl)-5-methylpyridine.

- Santa Cruz Biotechnology. 3-Chloromethyl-5-methylpyridine Hydrochloride.

- LGC Standards. 3-Chloromethyl-5-methylpyridine Hydrochloride.

- Chem-Impex. 3-(Chloromethyl)-5-methylpyridine hydrochloride.

- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. 3-Chloromethyl-5-methylpyridine Hydrochloride [lgcstandards.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 3-(Chloromethyl)-5-methylpyridine ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

3-(Chloromethyl)-5-methylpyridine safety, handling, and MSDS

An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)-5-methylpyridine Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of a synthesis is paramount. This integrity, however, extends beyond reaction yields and purity to encompass the safety and well-being of the personnel conducting the research. 3-(Chloromethyl)-5-methylpyridine hydrochloride, a key intermediate in the synthesis of pharmaceuticals like Rupatadine, is a compound that demands rigorous adherence to safety protocols.[1][2][3] This guide provides a comprehensive overview of its hazards, safe handling procedures, and emergency responses, grounded in established safety data.

Section 1: Hazard Identification and Classification

3-(Chloromethyl)-5-methylpyridine hydrochloride is classified as a hazardous substance. Its primary dangers stem from its corrosive and irritant properties, alongside acute toxicity if ingested, inhaled, or absorbed through the skin.[4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

The compound is associated with the following GHS Hazard (H) and Precautionary (P) statements:

-

Hazard Statements: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

-

Precautionary Statements: P260, P261 (Do not breathe/avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up).[5][6][7][8]

Table 1: GHS Classification Summary

| Hazard Class | Signal Word | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral (Category 4) | Danger / Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | Danger / Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | Danger / Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation (Category 1C/2) | Danger / Warning | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Irritation (Category 1/2A) | Danger / Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| STOT - Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation |

Note: The signal word may vary between suppliers from "Warning" to "Danger" depending on the concentration and specific classifications they report.[6]

Caption: GHS Pictograms for 3-(Chloromethyl)-5-methylpyridine hydrochloride.[6]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final barrier.

Engineering Controls:

-

Chemical Fume Hood: All handling of solid 3-(Chloromethyl)-5-methylpyridine hydrochloride and its solutions must be conducted within a properly functioning and certified laboratory chemical fume hood to control inhalation exposure.[9]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[5]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[9]

Personal Protective Equipment (PPE): The selection of PPE is contingent on the specific task being performed. The following table provides guidance for common laboratory procedures.

Table 2: Recommended Personal Protective Equipment

| Task | Minimum PPE Requirement |

|---|---|

| Weighing/Handling Solid | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile, neoprene), fully-buttoned lab coat, and appropriate respiratory protection (e.g., N95 dust respirator).[5][10][11] |

| Preparing Solutions | Chemical safety goggles or face shield, chemical-resistant gloves, lab coat.[5][12] |

| General Handling | Safety glasses with side shields, chemical-resistant gloves, lab coat.[5][13] |

Causality: A face shield is recommended in addition to goggles when handling the solid because of the increased risk of splashing and aerosolization, which could lead to severe eye damage.[12] Chemical-resistant gloves are critical as the compound is harmful upon skin contact.[14]

Caption: Workflow for Safely Weighing and Dissolving the Solid Compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is non-negotiable to prevent accidents and maintain the compound's integrity.

Handling Protocol:

-

Avoid Contact: Prevent all personal contact, including the inhalation of dust.[5]

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[8]

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Contaminated work clothes should be laundered separately before reuse.[5][15]

-

Container Integrity: Keep containers securely sealed when not in use and protect them from physical damage.[5]

Storage Protocol:

-

Conditions: Store in a cool, dry, well-ventilated area, under an inert gas (like nitrogen or argon) if possible, and at temperatures between 2-8°C.[1][2][16]

-

Security: The storage area should be locked to restrict access.[5]

-

Containers: Store in original, tightly sealed containers.[5]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]

Caption: Diagram of Proper Storage Conditions and Incompatibilities.

Section 4: First-Aid and Emergency Response

Immediate and appropriate action following an exposure is critical to minimizing harm. All laboratory personnel must be familiar with these procedures.

Table 3: First-Aid Measures by Exposure Route

| Exposure Route | First-Aid Protocol |

|---|---|

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][15][17] |

| Skin Contact | Immediately flush skin and hair with running water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation occurs or persists.[5][18] |